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Patient Selection Criteria Tables

The primary use of Binimetinib is in combination with encorafenib (BRAFTOVI) for treating cancers with
specific BRAF V600E or V600K mutations [1] [2]. The tables below summarize the core selection criteria

for different indications.

Table 1: Key Inclusion Criteria Across Indications

. . Relapsed/Refractory Hairy
Metastatic Melanoma Metastatic NSCLC

Criterion . Cell Leukemia (HCL) - BRAF
[1] [2] (PHAROS Trial) [3] [4] .
Wild Type [5]
Disease Unresectable or Metastatic (Stage 1V) Relapsed or refractory after at
Status metastatic (Stage Il or [4] least one prior purine analog
V) [1] treatment [5]
Genetic BRAF V600E or V600K  BRAF V600E mutation BRAF wild-type (no mutation),
Mutation mutation, confirmed by (others like V600K with confirmed diagnosis of
FDA-approved test [1] considered) [4] HCL or HCL variant [5]

[2]
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Criterion

Prior Therapy

Measurable
Disease

Performance
Status

Age

Metastatic Melanoma

[1][2]

Prior adjuvant or
metastatic
immunotherapy allowed
(in trial data) [2]

Not specified in results

Not specified in results

Not specified in results

Metastatic NSCLC
(PHAROS Trial) [3] [4]

Treatment-naive, or
prior platinum-based
chemo, or prior anti-
PD-1/PD-L1 therapy [3]

[4]

Required (per RECIST

v1.1) [3] [4]

ECOG PS 0 or 1 [3] [4]

>18 years old [3]

Relapsed/Refractory Hairy
Cell Leukemia (HCL) - BRAF
Wild Type [5]

Must have need for treatment
defined by specific blood count
thresholds or symptoms [5]

Defined by blood counts,
splenomegaly, or enlarging HCL
mass [5]

ECOG PS < 2 (Karnofsky
>60%) [5]

=18 years old [5]

Table 2: Key Exclusion Criteria and Common Clinical Management Considerations

Category

Criteria & Considerations

| Genetic Exclusions | - NSCLC & Melanoma: Not indicated for wild-type BRAF tumors [3] [2].

e NSCLC: Documentation of concurrent EGFR mutation, ALK fusion, or ROS1 rearrangement [3]
[4]. | | Prior Therapy Exclusions | - NSCLC & HCL: More than one prior line of treatment in the
metastatic setting [3] [5] [4].

¢ All Indications: Prior treatment with any BRAF inhibitor (e.g., dabrafenib, vemurafenib) or MEK
inhibitor (e.g., trametinib, cobimetinib) [3] [5] [4]. | | Concurrent Health Conditions | -
Cardiovascular: Impaired cardiac function, history of thromboembolic events <12 weeks prior [4].

¢ Ocular: History or current evidence of retinal vein occlusion (RVO) [4].

¢ Neurological: Concurrent neuromuscular disorder associated with elevated CK [4].

¢ CNS Metastases: Symptomatic brain metastases, leptomeningeal disease, or active CNS

metastases [3] [4]. | | Critical Monitoring Parameters | - LVEF: Assess before treatment, at 1 month,
then every 2-3 months (risk of cardiomyopathy) [2].
e Dermatologic: Evaluations before treatment, every 2 months during, and for 6 months after (risk of
new primary cutaneous malignancies) [3].
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Ocular: Monitor for visual impairments (risk of serous retinopathy/RPED) [2].

Hepatotoxicity: Monitor liver labs before treatment, monthly during, and as clinically indicated [3].
Rhabdomyolysis: Monitor CPK and creatinine levels periodically [3].

Hemorrhage: Monitor for signs of bleeding events [3] [2]. |

Experimental Protocol Overview

The following workflow generalizes the design of the Phase 2 study investigating encorafenib + binimetinib

in BRAF V600E-mutant NSCLC, which can serve as a methodological template [4].
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Patient Population Identified:
Histologically confirmed metastatic NSCLC
Local Laboratory Assay:

Confirm BRAF V600E/K Mutation

[Apply Inclusion/Exclusion Criteria]

Stratify Patient Cohorts:
 Treatment-naive
* Prior platinum-based chemo
* Prior anti-PD-1/PD-L1 therapy

Intervention:

Administer Encorafenib + Binimetinib

Outcome Assessment:
Safety, Tolerability, Efficacy
(Per RECIST v1.1)

Data Analysis

Click to download full resolution via product page

Key Methodological Details:

¢ Study Design: Open-label, multicenter, non-randomized Phase 2 study [4].

¢ Intervention: Encorafenib administered orally at 450 mg once daily alongside Binimetinib at 45 mg
twice daily [1].

¢ Outcome Measures: Primary outcomes focus on safety, tolerability, and efficacy, with tumor
response evaluated using RECIST v1.1 [3] [4]. Secondary outcomes include time to response (TTR)
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[3].

Molecular Pathway & Drug Mechanism

Binimetinib and encorafenib work synergistically to block the MAPK signaling pathway, which is

hyperactive in BRAF-mutant cancers. The following diagram illustrates this targeted mechanism of action

[1].

Binimetinib (MEK inhibitor) Encorafenib (BRAF inhibitor)

Blocks
Blocks Pathway Blocked Mutated BRAF
Cell growth slowed or stopped (V600E/K)

MEK Protein

ERK Protein

Uncontrolled Cell Growth
& Proliferation

Click to download full resolution via product page

Key Takeaways for Researchers

e Mutation Status is Paramount: Patient selection is fundamentally centered on the presence of
BRAF V600E or V600K mutations for melanoma and NSCLC, and the absence of BRAF mutation

(wild-type) in the specific context of HCL [1] [5] [4].
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e Defined Prior Therapy Limits: Clinical trials typically exclude patients who have received more than
one prior line of systemic therapy for metastatic disease or any prior BRAF/MEK inhibitors [3] [5] [4].

¢ Proactive Toxicity Management: Rigorous and continuous monitoring for specific adverse events—
such as cardiomyopathy, hepatotoxicity, hemorrhage, and dermatologic reactions—is a critical
component of the treatment protocol [3] [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://braftovi.pfizerpro.com/mektovi-n/trial-design
https://www.trialx.com/clinical-trials/listings/281404/binimetinib-for-people-with-relapsedrefractory-braf-wild-type-hairy-cell-leukemia-and-variant/
https://www.dana-farber.org/clinical-trials/19-252
https://braftovi.pfizerpro.com/mektovi-n/trial-design
https://braftovi.pfizerpro.com/mektovi-m/patient-characteristics
https://www.mayoclinic.org/drugs-supplements/binimetinib-oral-route/description/drg-20443876
https://www.smolecule.com/products/s548786?utm_src=pdf-custom-synthesis
https://www.curemelanoma.org/patient-eng/melanoma-treatment/options/encorafenib-braftovi-binimetinib-mektovi
https://braftovi.pfizerpro.com/mektovi-m/patient-characteristics
https://braftovi.pfizerpro.com/mektovi-n/trial-design
https://www.dana-farber.org/clinical-trials/19-252
https://www.trialx.com/clinical-trials/listings/281404/binimetinib-for-people-with-relapsedrefractory-braf-wild-type-hairy-cell-leukemia-and-variant/
https://www.mayoclinic.org/drugs-supplements/binimetinib-oral-route/description/drg-20443876
https://www.smolecule.com/products/b548786#binimetinib-patient-selection-criteria
https://www.smolecule.com/products/b548786#binimetinib-patient-selection-criteria
https://www.smolecule.com/products/b548786#binimetinib-patient-selection-criteria
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548786?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s548786?utm_src=pdf-bulk
https://www.smolecule.com/products/s548786?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

